3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine

In Silico Prediction Drug Discovery COX-2 Inhibition

A unique research probe for COX-2 investigations. This compound, featuring a 3-(4-methylphenyl)sulfonyl substitution on a 2,2'-bipyridine core, is structurally analogous to the potent COX-2 inhibitor L-791,456 but with a distinct pattern that renders it an ideal negative control. Use it to confirm target engagement in SAR studies and cell-based assays, eliminating scaffold-related artifacts. Beyond COX-2, its sulfonyl-bipyridine scaffold offers a novel bidentate ligand for transition metal complexes, relevant to catalysis and metallodrug discovery. Secure this high-purity compound to ensure experimental reproducibility and intellectual property integrity.

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
CAS No. 62146-85-4
Cat. No. B3275221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine
CAS62146-85-4
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C17H14N2O2S/c1-13-7-9-14(10-8-13)22(20,21)16-6-4-12-19-17(16)15-5-2-3-11-18-15/h2-12H,1H3
InChIKeyJLJCDAPVXKDUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine (CAS 62146-85-4) for COX-2 Research Procurement


3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine, also known as 3-(4-Methylbenzene-1-sulfonyl)-2,2'-bipyridine, is an organic compound with the molecular formula C17H14N2O2S and a molecular weight of 310.4 g/mol . It belongs to a class of substituted bipyridines that were investigated as selective cyclooxygenase-2 (COX-2) inhibitors in the late 1990s [1]. This compound is a structural analog of the lead compound L-791,456 (Compound 33) from a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines [1]. In silico predictions indicate a high probability of it acting as a lipid metabolism regulator, angiogenesis stimulant, DNA synthesis inhibitor, apoptosis agonist, and antineoplastic agent [2]. However, its specific, quantitative biological activity has not been extensively characterized in peer-reviewed literature.

Why Generic 2,2'-Bipyridine Analogs Cannot Replace 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine (CAS 62146-85-4)


Within the chemical space of substituted 2,2'-bipyridines, small structural variations can lead to profound changes in biological activity, target selectivity, and physicochemical properties. For instance, in a series of COX-2 inhibitors, replacing a phenyl substituent with a 3-pyridinyl moiety led to a significant decrease in COX-2 inhibitory potency [1]. Similarly, the introduction of a substituent at the C5 position of the central pyridine ring was found to be critical for achieving optimal activity [1]. In silico predictions for CAS 62146-85-4 suggest a broad profile of potential activities, including anti-neoplastic and DNA synthesis inhibition [2]. These predictions, while unverified, underscore the fact that a specific sulfonyl substitution pattern cannot be assumed to be functionally equivalent to other analogs. Therefore, substituting CAS 62146-85-4 with a different sulfonyl-bipyridine or an unsubstituted 2,2'-bipyridine for research purposes carries a high risk of yielding divergent and non-comparable results.

Quantitative Evidence and Predicted Profile for 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine (CAS 62146-85-4)


Predicted Multifunctional Bioactivity Profile of CAS 62146-85-4

A computational prediction model (PASS) indicates a high probability (Pa > 0.9) that CAS 62146-85-4 may possess several biological activities [1]. The predicted profile differs from the well-characterized COX-2 selective inhibitor L-791,456, which is a close structural analog [2]. This suggests that the specific substitution pattern of CAS 62146-85-4 may confer a distinct and potentially broader or different target engagement profile compared to other compounds in its class.

In Silico Prediction Drug Discovery COX-2 Inhibition

Structural Comparison of CAS 62146-85-4 with a Potent COX-2 Inhibitor Analog

The compound is a structural analog of L-791,456 (Compound 33), which was identified as the most potent and selective compound in a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines [1]. A key structural difference is that CAS 62146-85-4 features a 2,2'-bipyridine core with a single sulfonyl substitution, whereas L-791,456 is a 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine [1]. This difference in substitution pattern is known to be a critical determinant of COX-2 inhibitory activity within this chemical class [1].

Medicinal Chemistry Structure-Activity Relationship COX-2 Inhibitor

Recommended Research Applications for 3-(4-Methylphenyl)sulfonyl-2-pyridin-2-ylpyridine (CAS 62146-85-4) Based on Evidence


Negative Control or SAR Probe for COX-2 Inhibitor Studies

Due to its close structural relationship to potent and selective COX-2 inhibitors like L-791,456 [1], but with a distinct substitution pattern, CAS 62146-85-4 is ideally suited as a negative control compound in cell-based or in vivo assays for COX-2 inhibition. Its use can help confirm that observed biological effects are specifically due to the target engagement profile of the optimized lead compound and not a general property of the 2-pyridinyl-pyridine scaffold. Furthermore, it can serve as a key probe in structure-activity relationship (SAR) studies aimed at understanding the contribution of the central pyridine ring's substitution to potency and selectivity [1].

Exploratory Studies in Polypharmacology and Target Deconvolution

In silico predictions indicate a high probability of CAS 62146-85-4 interacting with multiple biological targets beyond COX-2, including those involved in lipid metabolism, angiogenesis, DNA synthesis, and apoptosis [2]. This predicted multi-target profile makes the compound a compelling starting point for exploratory research into polypharmacology or for use in chemical biology experiments aimed at identifying novel protein targets. While the predictions require experimental validation, the compound's unique predicted signature distinguishes it from its more specialized analogs and warrants its use in broad phenotypic screening assays.

Synthesis of Metal Complexes for Coordination Chemistry

The 2,2'-bipyridine core is a well-known bidentate ligand for transition metals. The sulfonyl substitution on CAS 62146-85-4 introduces an additional coordination site and electron-withdrawing group, which can modulate the electronic properties and reactivity of resulting metal complexes. Research into related tosylamide complexes has shown their utility in the electrochemical synthesis of nickel(II) compounds [3]. Therefore, CAS 62146-85-4 can be procured as a novel ligand for the synthesis of new coordination compounds with potential applications in catalysis, materials science, or as metallodrug candidates.

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